3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate
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Overview
Description
ATTO 495-7 is a thiabicycloalkane. It derives from an ATTO 495-2.
Scientific Research Applications
Synthesis and Properties in Fluorochrome Development
The compound has been utilized in the synthesis of fluorochromes. For example, it was involved in the development of a lecithin-analogous fluorochrome for staining tests with LM and Hela cells, demonstrating its potential in cellular imaging and diagnostics (Erbrich & Zimmermann, 1981).
In Coordination Polymers and Crystallography
The compound's derivatives, particularly those involving biotin, have been used in the creation of chiral one- and two-dimensional silver(I)-biotin coordination polymers. These polymers were characterized for their structure and coordination behavior, contributing to the field of crystallography and materials science (Altaf & Stoeckli-Evans, 2013).
Biotin Synthesis
The compound plays a crucial role in the synthesis of biotin, a vital nutrient. A study outlined a new synthesis pathway for biotin, starting from a derivative of this compound (Zav’yalov et al., 2006).
Development of Cytotoxic Compounds
It has been used in synthesizing acridine derivatives with potential cytotoxic properties. These derivatives showed significant interactions with DNA and exhibited activity against certain cell lines, indicating their potential in cancer research (Janovec et al., 2011).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound's derivatives have been explored for various synthetic routes and reactions, contributing to the development of new pharmacological agents (Roman, 2013).
Development of Imaging Agents
It has been involved in the synthesis of imaging agents, like Bis(thiosemicarbazone)-Biotin and Met-ac-TE3A, which showed promise in tumor imaging applications (Singh et al., 2016).
properties
Product Name |
3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate |
---|---|
Molecular Formula |
C36H52ClN7O7S |
Molecular Weight |
762.4 g/mol |
IUPAC Name |
N-[5-[4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]butanoylamino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;perchlorate |
InChI |
InChI=1S/C36H51N7O3S.ClHO4/c1-41(2)27-16-14-25-21-26-15-17-28(42(3)4)23-31(26)43(30(25)22-27)20-10-13-34(45)38-19-9-5-8-18-37-33(44)12-7-6-11-32-35-29(24-47-32)39-36(46)40-35;2-1(3,4)5/h14-17,21-23,29,32,35H,5-13,18-20,24H2,1-4H3,(H3-,37,38,39,40,44,45,46);(H,2,3,4,5) |
InChI Key |
UTEWPWZMKOOWCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCC(=O)NCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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